2-(3,4-Dihydro-2H-pyrrol-5-yl)aniline
CAS No.:
Cat. No.: VC18371085
Molecular Formula: C10H12N2
Molecular Weight: 160.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H12N2 |
---|---|
Molecular Weight | 160.22 g/mol |
IUPAC Name | 2-(3,4-dihydro-2H-pyrrol-5-yl)aniline |
Standard InChI | InChI=1S/C10H12N2/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-2,4-5H,3,6-7,11H2 |
Standard InChI Key | ABQSBOSYXIUJSV-UHFFFAOYSA-N |
Canonical SMILES | C1CC(=NC1)C2=CC=CC=C2N |
Introduction
Synthesis Methods
While specific synthesis methods for 2-(3,4-Dihydro-2H-pyrrol-5-yl)aniline are not detailed in the search results, similar compounds can often be synthesized through reactions involving pyrrolidine derivatives and aromatic amines. For example, pyrrolidine rings can be formed via cyclization reactions involving appropriate precursors .
Potential Applications
Compounds with pyrrolidine and aniline moieties are of interest in medicinal chemistry due to their potential biological activities. For instance, pyrrolidine derivatives have been explored for their antibacterial and antifungal properties . Aniline derivatives are known for their versatility in organic synthesis and potential applications in pharmaceuticals.
Application Area | Potential Use |
---|---|
Medicinal Chemistry | Antibacterial, antifungal, and other biological activities |
Organic Synthesis | Building block for more complex molecules |
Research Findings and Future Directions
Given the lack of specific research findings on 2-(3,4-Dihydro-2H-pyrrol-5-yl)aniline, further studies are needed to explore its chemical properties, synthesis methods, and potential applications. This could involve investigating its reactivity, biological activity, and potential uses in organic synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume